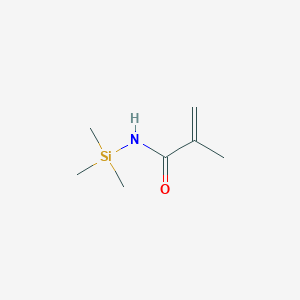
Methacrylamidotrimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacrylamidotrimethylsilane, also referred to as γ-methacryloxypropyltrimethoxysilane (γMPS), is a reactive monomer that has been extensively studied for its potential in creating a variety of polymeric materials. This compound is particularly interesting due to its ability to undergo polymerization and to form block copolymers with other monomers such as methyl methacrylate (MMA), which can be used as precursors for the sol-gel process . The incorporation of methacrylate groups into silane molecules allows for the synthesis of materials that combine organic and inorganic properties, leading to applications in coatings, adhesives, and composites .
Synthesis Analysis
The synthesis of γMPS-based polymers can be achieved through different polymerization techniques. One such method is the reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the controlled synthesis of polymers with low polydispersity indexes. This technique has been successfully used to create block copolymers of γMPS and MMA, demonstrating the versatility of γMPS in polymer chemistry . Another approach involves the radical polymerization of MMA and styrene in the presence of chlorotrimethylsilane and CuCl/N,N,N',N'',N''-pentamethyldiethyltriamine, which results in polymers with terminal silyl groups and chlorine atoms .
Molecular Structure Analysis
The molecular structure of γMPS and its polymers has been characterized using various spectroscopic techniques. For instance, 1H NMR and 29Si NMR spectroscopy have been employed to study the hydrolysis and condensation of methacryloxyalkylaminoalkylalkoxysilanes, revealing insights into the reactivity and structure of the resulting polymers . Additionally, MALDI-TOF mass spectrometry has been used to confirm the expected structure of RAFT-synthesized polymers, although some degradation of the dithiobenzoate chain end was observed .
Chemical Reactions Analysis
The chemical reactivity of γMPS is a key aspect of its utility in material science. The hydrolysis and condensation behavior of methacryloyloxyalkylfunctional alkoxysilanes, including γMPS, have been studied, showing a high degree of reactivity under both acidic and basic conditions . This reactivity is crucial for the formation of cross-linked inorganic-organic materials through free-radical photopolymerization . Moreover, the addition of free methylmethacrylate to hydrolyzed sols of γMPS can facilitate the formation of a fully polymerized organic network .
Physical and Chemical Properties Analysis
The physical and chemical properties of γMPS-derived materials are influenced by the structure and composition of the polymers. For example, hyperbranched polysiloxanes with methacrylate and/or epoxy groups exhibit different thermal and microstructural properties depending on the terminal groups present. The presence of methacrylate groups can lead to a tighter crosslinked structure and influence the thermal stability of the material . Interpenetrating polymer networks (IPNs) based on polydimethylsiloxane and poly(methyl methacrylate) have also been synthesized, displaying unique stress-strain behavior, hardness, and oxygen permeability .
Wissenschaftliche Forschungsanwendungen
Biological and Medical Applications
A study highlighted the biological effects of resin monomers, including methacrylate monomers, on oral cell populations. It focused on their potential negative effects due to composite use in dentistry, indicating the importance of understanding these compounds' interactions with biological systems (Pagano et al., 2019). Although methacrylamidotrimethylsilane specifically was not mentioned, the study's context on methacrylate monomers provides a foundation for considering similar compounds' applications and safety profiles.
Material Science and Engineering
Research on phosphorus-containing polymers has shown significant interest due to properties like biocompatibility and resistance to protein adsorption, important for biomedical applications such as dentistry, regenerative medicine, and drug delivery. This review emphasized the role of methacrylate monomers in developing new materials with potential health applications, suggesting a relevance to methacrylamidotrimethylsilane's utility in creating advanced biocompatible materials (Monge et al., 2011).
Toxicity and Safety
A comprehensive review on the surgical applications of methyl methacrylate explored its widespread use and raised concerns about potential human toxicity. This review discussed the compound's effects on the cardiovascular system and the importance of occupational hygiene practices to mitigate exposure risks, providing insights into safety measures that could apply to handling methacrylamidotrimethylsilane in medical contexts (Leggat et al., 2009).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Methacrylamidotrimethylsilane are not available, the field of chemistry continues to evolve with advancements in areas such as artificial intelligence and metal-organic frameworks . These advancements could potentially influence the future use and study of compounds like Methacrylamidotrimethylsilane.
Eigenschaften
IUPAC Name |
2-methyl-N-trimethylsilylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOSi/c1-6(2)7(9)8-10(3,4)5/h1H2,2-5H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMULOJQEPDBLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621537 |
Source


|
| Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacrylamidotrimethylsilane | |
CAS RN |
18295-89-1 |
Source


|
| Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

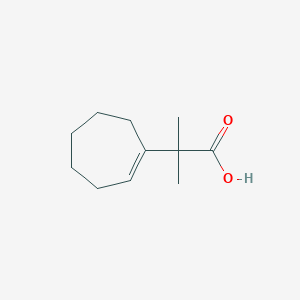
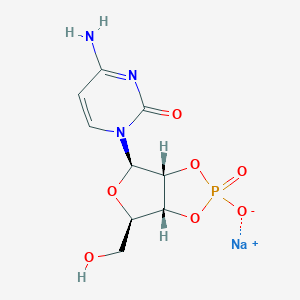
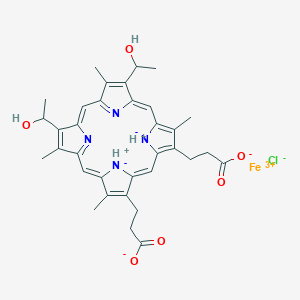
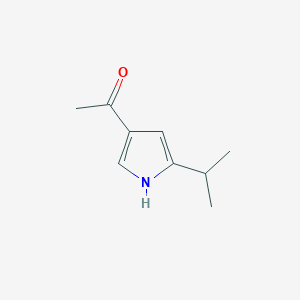
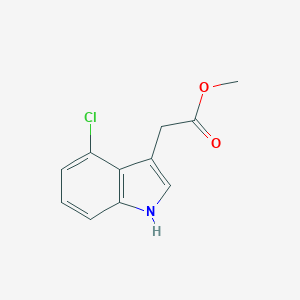
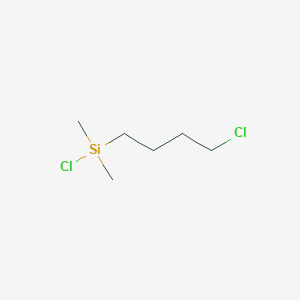
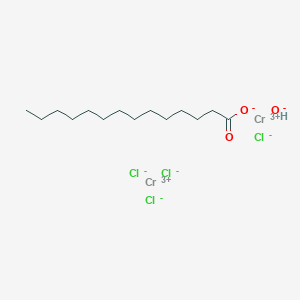
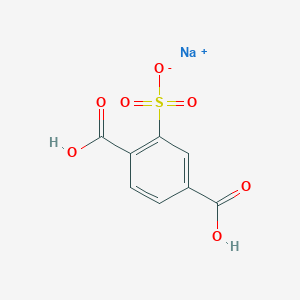
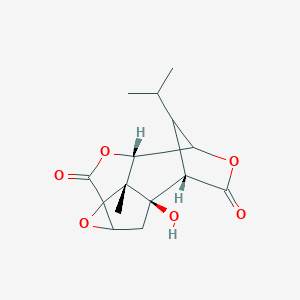
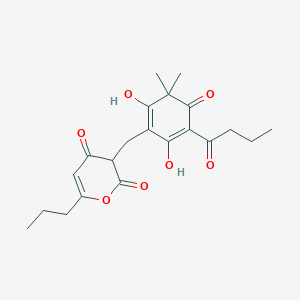


![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)
